molecular formula C9H11BrClN B13484722 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride

5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B13484722
M. Wt: 248.55 g/mol
InChI Key: XBMBZOWHPLOSPW-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the indole ring, along with a hydrochloride salt form. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of 2-methylindole followed by reduction and subsequent conversion to the hydrochloride salt. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reduction step often involves catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The choice of solvents, catalysts, and purification methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be further reduced to remove the bromine atom or to modify the indole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of various substituted indole derivatives.

    Oxidation: Formation of indole-2,3-dione or other oxidized products.

    Reduction: Formation of de-brominated or fully reduced indole derivatives.

Scientific Research Applications

5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Similar structure but lacks the methyl group at the 2nd position.

    2-Methylindole: Similar structure but lacks the bromine atom at the 5th position.

    5-Bromo-2,3-dihydro-1H-indole: Similar structure but lacks the methyl group at the 2nd position and the hydrochloride salt form.

Uniqueness

5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both the bromine atom and the methyl group on the indole ring, along with its hydrochloride salt form. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H10BrN.ClH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6,11H,4H2,1H3;1H

InChI Key

XBMBZOWHPLOSPW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)Br.Cl

Origin of Product

United States

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